meso-1,2-Dibromo-1,2-diphenylethane
Overview
Description
meso-1,2-Dibromo-1,2-diphenylethane: is an organic compound with the molecular formula C14H12Br2. It is also known as stilbene dibromide. This compound is characterized by the presence of two bromine atoms and two phenyl groups attached to an ethane backbone. It is a meso compound, meaning it has chiral centers but is optically inactive due to its internal symmetry.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-1,2-Dibromo-1,2-diphenylethane can be synthesized through the bromination of trans-stilbene. The reaction involves the addition of bromine (Br2) to trans-stilbene in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromide product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Electrochemical Dehalogenation: This reaction typically occurs in acetonitrile with the use of electrogenerated reducing agents like C60−3.
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products:
Scientific Research Applications
meso-1,2-Dibromo-1,2-diphenylethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of meso-1,2-Dibromo-1,2-diphenylethane involves its ability to undergo various chemical reactions, such as reduction and substitution. The presence of bromine atoms makes it a good candidate for nucleophilic substitution reactions, where the bromine atoms can be replaced by other functional groups. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
trans-Stilbene: A precursor to meso-1,2-Dibromo-1,2-diphenylethane, it undergoes bromination to form the dibromide compound.
cis-Stilbene: Another isomer of stilbene that can also be brominated, but the resulting dibromide is not meso.
1,2-Dibromoethane: A simpler dibromide compound used in organic synthesis and as a fumigant.
Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having chiral centers. This property distinguishes it from other dibromide compounds that may be optically active .
Properties
IUPAC Name |
[(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESIQQTGWVOLH-OKILXGFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292410 | |
Record name | Meso-Stilbene dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13440-24-9 | |
Record name | meso-1,2-Dibromo-1,2-diphenylethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13440-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meso-Stilbene dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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